molecular formula C19H17NO4 B12160306 2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

Cat. No.: B12160306
M. Wt: 323.3 g/mol
InChI Key: MSSZXXGWMWWTAS-UHFFFAOYSA-N
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Description

2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is a complex heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes pyrano, pyrido, and quinoline moieties, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters under acidic conditions . The reaction proceeds through a series of steps including the formation of a Knoevenagel adduct, dehydration, and intramolecular cyclization to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is unique due to its specific arrangement of functional groups and fused rings, which confer distinct chemical and biological properties. Its tetramethyl substitution pattern further differentiates it from other related compounds, potentially enhancing its stability and reactivity.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

10,10,12,15-tetramethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),11,13,15-pentaene-4,6,8-trione

InChI

InChI=1S/C19H17NO4/c1-9-5-11-10(2)8-19(3,4)20-16(11)12(6-9)17-15(18(20)23)13(21)7-14(22)24-17/h5-6,8H,7H2,1-4H3

InChI Key

MSSZXXGWMWWTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=O)C4=C2OC(=O)CC4=O)(C)C)C

Origin of Product

United States

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